molecular formula C15H11F3N2OS B11519760 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11519760
M. Wt: 324.3 g/mol
InChI Key: NQTQXNJOAOMNCL-UHFFFAOYSA-N
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Description

3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE typically involves the reaction of 3-(trifluoromethyl)aniline with benzoxazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE apart is its unique combination of a trifluoromethyl group with a benzoxazole-thione structure. This combination provides enhanced stability, bioavailability, and a broad range of applications in various fields .

Properties

Molecular Formula

C15H11F3N2OS

Molecular Weight

324.3 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)anilino]methyl]-1,3-benzoxazole-2-thione

InChI

InChI=1S/C15H11F3N2OS/c16-15(17,18)10-4-3-5-11(8-10)19-9-20-12-6-1-2-7-13(12)21-14(20)22/h1-8,19H,9H2

InChI Key

NQTQXNJOAOMNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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